2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfonylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S2/c10-9(11,12)6-1-3-7(4-2-6)17(14,15)5-8(13)16/h1-4H,5H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZWOMZLTKOQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372522 | |
| Record name | 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263147-79-1 | |
| Record name | 2-[[4-(Trifluoromethyl)phenyl]sulfonyl]ethanethioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263147-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(TRIFLUOROMETHYL)PHENYL]SULPHONYL]ETHANETHIOAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)benzenesulfonyl chloride and ethanethioamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(trifluoromethyl)benzenesulfonyl chloride is added dropwise to a solution of ethanethioamide in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulphonyl and ethanethioamide groups can form covalent bonds with target proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to three classes of analogs:
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
- Structural difference : Replaces the sulphonyl (SO₂) with a carbonyl (C=O) group.
- Impact on properties :
- ¹H NMR : Protons near the carbonyl resonate upfield (δ 7.2–7.8 ppm) vs. sulphonyl analogs (δ 7.5–8.1 ppm) due to reduced electron withdrawal .
- HRMS : Molecular weight 310.05 (observed) vs. 358.10 (calculated for sulphonyl analog).
4-(Trifluoromethyl)benzenesulphonamide Derivatives
- Example : 4-(Trifluoromethyl)benzenesulphonamide.
- Structural difference : Lacks the thioamide moiety.
- Impact :
- Reactivity : Reduced hydrogen-bonding capacity without the thioamide group.
- Bioactivity : Sulphonamides are classical enzyme inhibitors (e.g., carbonic anhydrase), but thioamide inclusion may broaden target specificity.
Ethanethioamides with Alternative Substituents
- Example : 2-(4-Nitrophenyl)sulphonylethanethioamide.
- Structural difference: Replaces CF₃ with nitro (NO₂).
- Impact: Electron-withdrawing strength: NO₂ > CF₃, leading to greater deshielding in NMR and altered reaction kinetics. Solubility: Nitro groups reduce solubility in non-polar solvents compared to CF₃.
Comparative Data Table
Research Findings
- Synthetic Accessibility : Sulphonyl-thioamide hybrids require multi-step synthesis but offer modular substitution for tailored properties.
- Thermal Stability : The trifluoromethyl group enhances stability under oxidative conditions compared to methyl or nitro analogs.
- Biological Relevance : Thioamide-containing sulphonamides show promise in targeting sulfur-metabolizing enzymes, though direct studies on this compound are pending.
Biological Activity
2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 263147-79-1
- Molecular Formula : C10H10F3N1O2S2
- Molecular Weight : 303.31 g/mol
The compound features a sulphonyl group attached to a trifluoromethyl phenyl moiety, which is critical for its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and potentially alters the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Recent investigations have indicated that it may inhibit certain cancer cell lines, suggesting a role in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : It could interact with receptors related to pain perception and inflammation, leading to analgesic effects.
Research Findings and Case Studies
A summary of notable research findings is presented in the following table:
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate moderate safety profiles; however, further investigations are needed to fully understand the compound's safety in vivo.
Q & A
Q. What are the recommended synthetic routes for 2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of ethanethioamide precursors with 4-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride intermediate.
- Temperature Control : Maintain temperatures between 0–25°C during sulfonylation to suppress side reactions.
- Characterization : Confirm purity via HPLC (≥98%) and validate structure using H NMR (e.g., trifluoromethyl group resonance at δ 7.6–8.2 ppm) and HRMS (observed m/z 310.0508 for [M+H]) .
Q. How should researchers characterize the compound using spectroscopic methods?
Methodological Answer:
- H/C NMR : Assign signals using coupling constants and integration ratios. For example, the aromatic protons adjacent to the sulfonyl group exhibit deshielding (δ 7.8–8.2 ppm), while the thioamide proton appears as a singlet (δ 3.1–3.5 ppm) .
- HRMS : Validate molecular weight with high-resolution data (e.g., calculated [M+H]: 310.0512; observed: 310.0508) to confirm synthetic success .
- IR Spectroscopy : Identify sulfonyl (S=O, 1350–1300 cm) and thioamide (C=S, 1250–1150 cm) functional groups.
Q. What are the solubility challenges for this compound, and what strategies improve its handling in aqueous systems?
Methodological Answer:
- Solubility Profile : The compound is lipophilic due to the trifluoromethyl and sulfonyl groups. It shows limited solubility in water but dissolves in DMSO, DMF, or acetonitrile.
- Strategies :
Advanced Research Questions
Q. How can researchers analyze the electronic effects of the trifluoromethyl group on sulfonamide reactivity?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations to assess electron-withdrawing effects of the -CF group on sulfonamide bond polarization.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl or chloro derivatives) in nucleophilic substitution reactions.
- Structural Analysis : X-ray crystallography reveals bond-length alterations in the sulfonamide moiety due to -CF inductive effects .
Q. What computational approaches predict the compound’s biological targets or inhibitory potential?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., carbonic anhydrase or lipoxygenase) based on sulfonamide’s known affinity for zinc-containing enzymes .
- Pharmacophore Modeling : Identify key interactions (e.g., hydrogen bonding with sulfonyl oxygen) using Bayesian classifier models to prioritize targets .
Q. How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate IC values using orthogonal assays (e.g., enzyme inhibition vs. cellular viability).
- Batch Analysis : Compare purity (HPLC) and stereochemical integrity (chiral chromatography) across studies. For example, impurities >2% may skew activity .
- Meta-Analysis : Adjust for assay conditions (pH, temperature) using multivariate regression models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
